molecular formula C12H9F3N2O2 B14051320 2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol

2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol

Cat. No.: B14051320
M. Wt: 270.21 g/mol
InChI Key: PYTOGFBCWRHGHO-UHFFFAOYSA-N
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Description

2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrimidine ring with a methanol group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates under specific conditions.

    Attachment of the Phenyl Ring: The phenyl ring can be attached through a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids.

    Methanol Group Addition: The methanol group can be introduced through a reduction reaction using appropriate reducing agents like sodium borohydride (NaBH₄).

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include aldehydes, carboxylic acids, reduced derivatives, and substituted compounds with various functional groups .

Scientific Research Applications

2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This can lead to the inhibition of specific enzymes or receptors, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-methanol
  • 2-(2-(Trifluoromethoxy)phenyl)pyridine-5-methanol
  • 2-(2-(Trifluoromethoxy)phenyl)pyrazine-5-methanol

Uniqueness

2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-methanol is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s biological activity and make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C12H9F3N2O2

Molecular Weight

270.21 g/mol

IUPAC Name

[2-[2-(trifluoromethoxy)phenyl]pyrimidin-5-yl]methanol

InChI

InChI=1S/C12H9F3N2O2/c13-12(14,15)19-10-4-2-1-3-9(10)11-16-5-8(7-18)6-17-11/h1-6,18H,7H2

InChI Key

PYTOGFBCWRHGHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=N2)CO)OC(F)(F)F

Origin of Product

United States

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